molecular formula C24H32N2O4 B12008714 ethyl 2-(3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl)-4-phenylbutanoate

ethyl 2-(3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl)-4-phenylbutanoate

Cat. No.: B12008714
M. Wt: 412.5 g/mol
InChI Key: AKUCMKAPHCGRFV-UHFFFAOYSA-N
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Description

Ethyl 2-(3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl)-4-phenylbutanoate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl)-4-phenylbutanoate typically involves multiple steps, starting from readily available starting materials. One common approach involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl)-4-phenylbutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of ethyl 2-(3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl)-4-phenylbutanoate involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl)-4-phenylbutanoate is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development .

Properties

Molecular Formula

C24H32N2O4

Molecular Weight

412.5 g/mol

IUPAC Name

ethyl 2-(3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl)-4-phenylbutanoate

InChI

InChI=1S/C24H32N2O4/c1-3-30-24(29)20(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-19-12-8-7-11-18(19)15-21(26)23(25)28/h4-6,9-10,16,18-21H,3,7-8,11-15H2,1-2H3

InChI Key

AKUCMKAPHCGRFV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3C4CCCCC4CC3C2=O)C

Origin of Product

United States

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